Product packaging for Diglycerol isostearate(Cat. No.:CAS No. 73296-86-3)

Diglycerol isostearate

Cat. No.: B1609064
CAS No.: 73296-86-3
M. Wt: 450.6 g/mol
InChI Key: CKIYSWRVDRLJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diglycerol isostearate is a non-ionic, technical grade surfactant of significant industrial and research interest. It is composed of a mixture of amphiphilic molecules, primarily including the monoester, unreacted diglycerol, and amphiphiles with a higher degree of esterification . This composition allows researchers to harness the influence of these side-products to control the aqueous properties and phase behavior of the surfactant . Its primary research value lies in its ability to form and stabilize non-lamellar liquid crystalline nanostructures, specifically reverse hexagonal phases (H₂) and lamellar phases in water . The presence of higher esterification degree amphiphiles promotes a transition from a lamellar phase to a reverse hexagonal liquid crystal, which remains stable in excess water . This phase behavior is crucial for applications in advanced drug delivery, as these bulk liquid crystalline phases can be dispersed into nanoparticles. This compound can be used to prepare both hexosomes (internally structured as a reverse hexagonal phase) and unilamellar vesicles (liposomes) . These nanoparticles provide a high-surface-area matrix with distinct hydrophilic and hydrophobic domains for encapsulating active compounds, from small molecules to large proteins . As a polyglycerol fatty acid ester (PGFE), it is considered a potential green alternative to traditional polyethylene glycol (PEG)-based surfactants. The raw materials for PGFEs are derived from renewable vegetable oils, and their synthesis does not generate 1,4-dioxane, a potential carcinogen associated with PEG-based surfactant production . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H50O7 B1609064 Diglycerol isostearate CAS No. 73296-86-3

Properties

CAS No.

73296-86-3

Molecular Formula

C24H50O7

Molecular Weight

450.6 g/mol

IUPAC Name

3-(2,3-dihydroxypropoxy)propane-1,2-diol;16-methylheptadecanoic acid

InChI

InChI=1S/C18H36O2.C6H14O5/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;7-1-5(9)3-11-4-6(10)2-8/h17H,3-16H2,1-2H3,(H,19,20);5-10H,1-4H2

InChI Key

CKIYSWRVDRLJDR-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(COCC(CO)O)O)O

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(COCC(CO)O)O)O

Other CAS No.

191288-65-0

Origin of Product

United States

Synthetic Methodologies and Process Engineering for Diglycerol Isostearate

Esterification Reactions of Diglycerol (B53887) and Isostearic Acid

The final step in producing diglycerol isostearate is the esterification of the diglycerol molecule with isostearic acid. This reaction forms an ester linkage between one or more of the hydroxyl groups on the diglycerol and the carboxyl group of the fatty acid. The efficiency and selectivity of this process are highly dependent on the catalytic system and reaction parameters.

Catalytic Systems in Esterification: Homogeneous and Heterogeneous Catalysts

The esterification of polyols like diglycerol with fatty acids can be catalyzed by a variety of systems, which are broadly classified as homogeneous, heterogeneous, or enzymatic.

Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Traditional homogeneous catalysts include strong mineral acids like sulfuric acid and p-toluenesulfonic acid (TsOH). ajgreenchem.commasterorganicchemistry.com Alkaline catalysts can also be used. mdpi.com While effective in promoting the reaction, homogeneous catalysts present significant challenges in separation from the product mixture, often requiring neutralization and washing steps that can generate substantial waste. mdpi.commdpi.com Simple zinc(II) salts (e.g., ZnCl2, Zn(OAc)2) have also been explored as effective homogeneous catalysts, with their activity depending on the nature of the counterion. nih.govacs.org

Heterogeneous Catalysts: To overcome the separation issues of homogeneous catalysts, solid acid catalysts have been extensively investigated. nih.gov These catalysts are insoluble in the reaction medium and can be easily removed by simple filtration. mdpi.com Examples include:

Ion-exchange resins: Sulfonic acid resins like Amberlyst-15 are commonly used. abo.finih.gov

Zeolites and Mesoporous Materials: While zeolites can be used, their small pore sizes can hinder reactions with bulky molecules like diglycerol and isostearic acid. researchgate.net

Mixed Metal Oxides: Hydrophobic mesoporous zirconia-silica has been shown to be effective for the esterification of glycerol (B35011) with oleic acid, a reaction analogous to that with isostearic acid. nih.govfrontiersin.org

Functionalized Supports: Brønsted acid-functionalized silica-coated magnetic catalysts offer the advantage of easy separation via magnetic fields. researchgate.net

Enzymatic Catalysts: Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (often commercialized as Novozym 435), are highly effective biocatalysts for this esterification. researchgate.netresearchgate.net Enzymatic catalysis offers high selectivity, often targeting specific hydroxyl groups (e.g., primary vs. secondary), and operates under milder reaction conditions, which prevents the formation of undesirable by-products. mdpi.comresearchgate.net

Below is a table comparing different catalytic systems used in similar polyol esterification reactions.

Catalyst TypeCatalyst ExampleAdvantagesDisadvantages
Homogeneous Sulfuric Acid, p-Toluenesulfonic AcidHigh activity, low costDifficult to separate, corrosive, waste generation
Heterogeneous Amberlyst-15, ZrO2-SiO2Easy separation, reusable, less corrosivePotentially lower activity, pore size limitations
Enzymatic Novozym 435 (Immobilized Lipase)High selectivity, mild conditions, biodegradableHigher cost, potential for deactivation

Reaction Kinetics and Mechanistic Pathways of Ester Formation

The mechanism of ester formation depends on the type of catalyst used.

Acid-Catalyzed Mechanism (Fischer Esterification): This is a classic equilibrium reaction. The process begins with the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst. masterorganicchemistry.com This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a hydroxyl group from the diglycerol molecule. researchgate.netlibretexts.org A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the protonated ester. masterorganicchemistry.com Finally, deprotonation regenerates the catalyst and forms the final ester product. masterorganicchemistry.com The removal of water is crucial to drive the equilibrium towards the product side. nih.gov

Enzymatic Mechanism: Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism. researchgate.netacs.org In this pathway, the fatty acid first binds to the enzyme, and a water molecule is eliminated, forming an acyl-enzyme intermediate. The alcohol (diglycerol) then binds to this intermediate, and the ester is formed and released, regenerating the free enzyme. In some cases, competitive inhibition by the alcohol substrate at high concentrations can occur. researchgate.net Kinetic studies on the enzymatic esterification of diglycerol with oleic acid have been successfully modeled using a pseudo-second-order kinetic model. researchgate.net

Optimization of Reaction Parameters for Yield and Selectivity

Maximizing the yield of this compound and controlling the degree of esterification requires careful optimization of several reaction parameters.

Temperature: Increasing the reaction temperature generally increases the reaction rate. nih.govfrontiersin.org However, excessively high temperatures can lead to side reactions, dehydration, and product discoloration, particularly in chemical catalysis. sciepub.com For enzymatic reactions, an optimal temperature exists (e.g., around 80-90°C for Lipozyme 435) beyond which the enzyme's activity decreases due to denaturation. nih.gov

Molar Ratio of Reactants: The ratio of diglycerol to isostearic acid is a critical factor. Using an excess of one reactant can shift the equilibrium to favor product formation. For instance, in the enzymatic synthesis of oligoglycerol fatty acid esters, an optimal molar ratio of oligoglycerol to linoleic acid was found to be 1.59:1.

Catalyst Concentration: The reaction rate typically increases with catalyst loading up to a certain point, after which the increase may become negligible or even detrimental. sciepub.com For enzymatic reactions, an optimal dosage is sought to balance reaction speed and cost; a study on polyglycerol fatty acid esters found an optimal enzyme usage of 1.41 wt%. nih.gov

Reaction Time: The conversion increases with reaction time until equilibrium is reached. Prolonging the reaction beyond this point does not increase the yield and may promote the formation of higher esters or degradation products. sciepub.com Optimized reaction times in enzymatic systems have been reported to be around 4.5 to 6 hours. nih.gov

Water Removal: As water is a byproduct of esterification, its continuous removal (e.g., by vacuum or nitrogen sparging) is essential to drive the reaction to completion. researchgate.net

The following table summarizes optimized parameters from a study on the enzymatic esterification of oligoglycerol with linoleic acid, which serves as a model for this compound synthesis.

ParameterOptimized Value
Reaction Time4.52 hours
Reaction Temperature90 °C
Enzyme Dosage2 wt%
Molar Ratio (Oligoglycerol:Linoleic Acid)1.59:1

Diglycerol Backbone Synthesis and Control of Oligomer Distribution

The diglycerol backbone is synthesized through the etherification of glycerol, a condensation reaction where two glycerol molecules join to form an ether linkage, eliminating one molecule of water. mdpi.com Controlling this process is key to maximizing the diglycerol content and minimizing the formation of higher oligomers (triglycerol, tetraglycerol, etc.).

Etherification of Glycerol: Catalytic Approaches and Reaction Conditions

The etherification of glycerol is typically performed at high temperatures (220-260°C) and can be catalyzed by both acids and bases, in either homogeneous or heterogeneous systems. mdpi.comsciepub.com

Homogeneous Catalysts: Alkaline catalysts like sodium carbonate (Na2CO3) and sodium hydroxide (NaOH) are effective due to their high solubility in glycerol, which promotes rapid reactivity. mdpi.comresearchgate.net Acid catalysts such as sulfuric acid can also be used, but they tend to be less selective and can produce more undesirable byproducts. mdpi.com

Heterogeneous Catalysts: These are preferred for their ease of separation and reusability. mdpi.com A wide range of solid catalysts have been investigated:

Alkaline Earth Metal Oxides: Oxides like MgO, CaO, SrO, and BaO have shown good activity and high selectivity for di- and triglycerol. nih.gov Catalyst basicity is a key factor, with activity increasing in the order MgO < CaO < SrO < BaO. nih.gov

Mixed Oxides: Mixed oxides derived from hydrotalcites (e.g., Mg-Al) or other combinations like Ca1.6La0.4Al0.6O3 have proven to be highly active and selective for diglycerol synthesis. sciepub.comproquest.com

Zeolites: Zeolites, such as NaX and NaY, can act as selective catalysts for producing diglycerol and triglycerol. mdpi.com Their defined pore structure can help control the size of the oligomers formed. mdpi.com

A study using a Ca1.6La0.4Al0.6O3 catalyst achieved 98% glycerol conversion with 53% diglycerol selectivity at 250°C after 8 hours. sciepub.com

Isomer Distribution Control in Diglycerol Synthesis

Diglycerol can exist as three primary structural isomers depending on which hydroxyl groups of the two glycerol molecules form the ether bond: αα' (linear), αβ (branched), and ββ' (branched). The distribution of these isomers is influenced by both thermodynamics and the catalytic system.

Studies have shown that at the beginning of the etherification reaction, the linear αα' isomer is often the major product (the kinetic product). sciepub.comsciepub.comuu.nl As the reaction progresses and glycerol conversion increases, the mixture tends to equilibrate towards the more thermodynamically stable branched αβ isomer. sciepub.comsciepub.comuu.nl

The choice of catalyst can influence this distribution. For instance, a heterogeneous Li/MK-10 clay catalyst was found to increase the selectivity towards the αβ isomer from 35% to 55% compared to a homogeneous LiOH catalyst, which favored the αα' isomer. fao.org The shape-selective nature of certain heterogeneous catalysts, particularly those with controlled porosity, can be exploited to favor the formation of specific isomers. researchgate.net For example, the formation of the linear αα' isomer may be favored on the external surface of a catalyst, while the formation of branched isomers might occur within the catalyst's pores. sciepub.com

The table below shows the effect of reaction time on isomer distribution using a Ca1.6La0.4Al0.6O3 catalyst at 250°C. sciepub.com

Reaction Time (hours)αα' Isomer (%)αβ Isomer (%)ββ' Isomer (%)
271254
866313
1063325

Green Chemistry Principles in this compound Production

The synthesis of this compound, a polyglycerol ester (PGE), is progressively aligning with the principles of green chemistry. This involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key raw materials, such as glycerol and fatty acids, are often sourced from renewable vegetable oils, establishing the compound's sustainable origins. mdpi.com The primary challenge lies in maximizing yield and controlling the degree of esterification while minimizing side reactions and environmental impact. researchgate.net

Solvent-Free and Reduced Solvent Synthetic Routes

A significant advancement in the green synthesis of this compound is the adoption of solvent-free reaction conditions. Traditional synthesis methods often rely on organic solvents to facilitate miscibility and heat transfer. However, these solvents can be toxic, environmentally harmful, and require costly separation and recovery steps. mdpi.com

Enzymatic synthesis in a solvent-free system represents another important green route. The use of immobilized lipases, such as Novozym 435, as biocatalysts allows for reactions under milder conditions. acs.org This approach offers high selectivity, particularly for the primary hydroxyl groups of diglycerol, leading to a more defined product composition. acs.org Research on the enzymatic esterification of polyglycerol-2 with stearic acid has demonstrated the feasibility of this method, which can be adapted for isostearic acid. acs.org The process involves optimizing the reactant molar ratio, temperature, and enzyme loading in a system devoid of organic solvents. acs.org

Table 1: Comparison of Synthetic Routes for Polyglycerol Esters

FeatureConventional Solvent-Based SynthesisSolvent-Free Thermal SynthesisSolvent-Free Enzymatic Synthesis
Reaction Medium Organic Solvents (e.g., Toluene)None (Reactants act as solvent)None (Reactants act as solvent)
Catalyst Acid or Base (e.g., H₂SO₄, NaOH)Acid, Base, or Metal CatalystsImmobilized Lipase (e.g., Novozym 435)
Temperature Varies with solvent boiling pointHigh (e.g., 150-240°C)Mild (e.g., 60-80°C) acs.org
Byproduct Removal Azeotropic distillationVacuum distillationVacuum or Nitrogen flow acs.org
Environmental Impact High (Solvent waste, harsh chemicals)Low (No solvent waste)Very Low (Biodegradable catalyst, mild conditions)
Selectivity Low to ModerateLow to ModerateHigh (Regioselective for primary -OH) acs.org

Energy-Efficient Processes and Microwave-Assisted Synthesis

Reducing energy consumption is a core tenet of green process engineering. Conventional heating methods for esterification reactions are often slow and energy-intensive, requiring prolonged heating for several hours. nih.govresearchgate.net Microwave-assisted synthesis has emerged as a highly effective, energy-efficient alternative.

Microwave irradiation accelerates chemical reactions by directly and efficiently heating the reactant mixture through dielectric heating. ijcce.ac.ir This volumetric heating is significantly faster and more uniform than conventional surface-based heating, leading to dramatic reductions in reaction time—often from hours to minutes. nih.govui.ac.id For the synthesis of related polyglycerol precursors and esters, microwave assistance has been shown to improve reaction rates and yields compared to conventional heating under the same conditions. ui.ac.idmdpi.com

The benefits of microwave-assisted synthesis for producing this compound include:

Rapid Heating: Quick attainment of the target reaction temperature.

Reduced Reaction Time: Significant acceleration of the esterification process. ui.ac.id

Enhanced Yield and Selectivity: In some cases, faster heating can minimize the formation of unwanted byproducts. mdpi.com

Table 2: Research Findings on Microwave-Assisted Synthesis of Related Esters and Polyols

ProcessReactantsKey FindingsReference
Glycerol Oligomerization Glycerol, K₂CO₃Achieved 45% glycerol conversion with >54% diglycerol selectivity under optimized microwave conditions (238°C, 250 min). Showed better selectivity than conventional heating. mdpi.com
Fatty Acid Isopropyl Ester Synthesis Crude Palm Oil, IsopropanolReached 80.5% yield in 5 minutes with microwave heating, compared to 72.2% yield in 150 minutes with conventional methods. ui.ac.id
Poly(glycerol sebacate) Curing PGS PrepolymerCuring time was reduced from 24 hours (conventional oven) to 3 hours using microwave irradiation at 160°C, an 8-fold acceleration. nih.gov

Process Intensification and Design of Experiments (DoE) for Synthetic Optimization

Process intensification involves developing novel methods and equipment that lead to substantially smaller, cleaner, and more energy-efficient processes. nih.gov For the synthesis of this compound, this can involve technologies like reactive distillation, where the esterification reaction and the separation of the water byproduct occur simultaneously in a single unit. This approach overcomes equilibrium limitations and can significantly increase conversion rates. nih.gov

To optimize these intensified and green synthetic routes, Design of Experiments (DoE) is a crucial statistical tool. tmrjournals.com DoE allows researchers to systematically study the effects of multiple process variables simultaneously, leading to an efficient optimization of the reaction conditions. researchgate.net Instead of the traditional one-factor-at-a-time approach, DoE methodologies like factorial or response surface designs can identify the most critical factors and their interactions, ultimately revealing the optimal settings to maximize product yield and quality. tmrjournals.commdpi.com

For the synthesis of this compound, key variables that can be optimized using DoE include:

Reactant molar ratio (Isostearic acid to Diglycerol)

Catalyst concentration

Reaction temperature

Reaction time

Microwave power level (if applicable)

Pressure (vacuum level)

By applying DoE, a mathematical model can be developed to predict the reaction outcome (e.g., yield, degree of esterification) based on the input variables. This allows for the precise identification of the optimal conditions with a minimum number of experiments, saving time, resources, and costs. mdpi.comnih.gov

Table 3: Illustrative Design of Experiments (DoE) Model for Optimizing this compound Synthesis

FactorVariable TypeLow Level (-1)High Level (+1)Response to be Optimized
A: Temperature Quantitative160°C200°CYield (%)
B: Molar Ratio (Acid:DG) Quantitative1:11.5:1Acid Value (mg KOH/g)
C: Catalyst Loading Quantitative0.1% w/w0.5% w/wMonoester:Diester Ratio

This structured approach enables a comprehensive understanding of the process, facilitating robust and efficient large-scale production of this compound. researchgate.net

Interfacial and Colloidal Science of Diglycerol Isostearate

Self-Assembly Phenomena in Diverse Solvent Environments

The amphiphilic nature of diglycerol (B53887) isostearate, possessing both a hydrophilic diglycerol headgroup and a lipophilic isostearate tail, drives its self-assembly into various organized structures in different solvent environments. This section explores the formation and characteristics of these assemblies, particularly reverse micelles, and the factors influencing their architecture.

Formation and Structural Characteristics of Reverse Micelles

In nonpolar organic solvents, diglycerol isostearate molecules spontaneously aggregate to form reverse micelles. These thermodynamically stable structures consist of a polar core, composed of the diglycerol headgroups, shielded from the surrounding nonpolar solvent by the outward-extending isostearate chains. The formation of these aggregates occurs without the necessity of added water, a characteristic feature of this type of surfactant.

The structural characteristics of these reverse micelles, such as their shape, size, and aggregation number (the number of surfactant molecules per micelle), are highly dependent on several factors. For instance, in cyclohexane, diglycerol diisostearate tends to form small, globular (spherical) reverse micelles. However, in solvents with longer alkyl chains like n-hexadecane, the micelles can elongate into prolate or even rod-like structures.

Influence of Solvent Properties on Micellar Architecture and Phase Behavior

The properties of the solvent play a crucial role in dictating the architecture and phase behavior of this compound self-assemblies. The alkyl chain length of the oil, in particular, has a significant impact on micellar size and shape. An increase in the solvent's alkyl chain length generally leads to an increase in the micellar size and aggregation number. This phenomenon is attributed to the varying degrees of penetration of the solvent molecules into the lipophilic tails of the surfactant molecules within the micelle.

The phase behavior of this compound in nonpolar organic solvents is also temperature-dependent. At lower temperatures, systems containing diglycerol monoisostearate may exist as a dispersion of a solid or liquid crystal phase in the oil. As the temperature increases, these systems can transition into isotropic single-phase solutions containing reverse micelles.

Effects of Surfactant Tail Architecture and Isomerism on Self-Assembly

The molecular structure of the surfactant itself, specifically the architecture of its lipophilic tail, is a critical determinant of self-assembly behavior. For diglycerol polyisostearates, the number of isostearate chains per molecule significantly influences the size and aggregation number of the resulting reverse micelles. Research has shown that an increase in the number of isostearate chains leads to a monotonic decrease in both micellar size and aggregation number. This is due to the increased steric hindrance and the voluminous nature of the lipophilic part of the surfactant, which favors the formation of smaller, more compact aggregates.

Temperature and Water Content Modulation of Micellar Morphology and Swelling

Temperature is a key parameter for modulating the morphology of this compound reverse micelles. Generally, an increase in temperature leads to a decrease in the size of the reverse micelles. This is attributed to the enhanced penetration of the solvent into the surfactant tails at higher temperatures, which alters the packing of the surfactant molecules and favors the formation of smaller aggregates.

Surfactant SystemSolventTemperature (°C)Micellar ShapeEffect of Increasing Alkyl Chain Length of SolventEffect of Increasing Number of Isostearate ChainsEffect of Increasing TemperatureEffect of Adding Water
Diglycerol diisostearateCyclohexane25Globular----
Diglycerol diisostearaten-Hexadecane25Elongated prolate/rod-likeIncreased micellar size and aggregation number---
Diglycerol polyisostearateVarious organic solvents-VariesIncreased micellar size and aggregation numberDecreased micellar size and aggregation numberDecreased micellar sizeMicellar swelling, increased size and aggregation number
Diglycerol monoisostearateVarious organic solvents-Varies--Decreased micellar sizeMicellar swelling

Emulsion and Microemulsion Stabilization Mechanisms

This compound is an effective stabilizer for emulsions and microemulsions, which are dispersions of two immiscible liquids, such as oil and water. Its ability to stabilize these systems stems from its behavior at the oil-water interface.

Interfacial Tension Reduction and Adsorption Dynamics at Oil-Water Interfaces

A key mechanism by which this compound stabilizes emulsions is through the reduction of interfacial tension between the oil and water phases. Interfacial tension is the energy required to increase the surface area between two immiscible liquids. By adsorbing at the oil-water interface, this compound molecules orient themselves with their hydrophilic diglycerol heads in the water phase and their lipophilic isostearate tails in the oil phase. This arrangement disrupts the strong cohesive forces between the water molecules and between the oil molecules at the interface, thereby lowering the interfacial tension. A lower interfacial tension facilitates the formation of smaller droplets during emulsification and reduces the thermodynamic driving force for droplet coalescence, thus enhancing the stability of the emulsion.

Rheological Properties of Interfacial Films and Emulsified Systems

The stability and texture of emulsions are significantly influenced by the rheological properties of the interfacial film formed by the emulsifier at the oil-water interface. fiveable.memdpi.com this compound, as a surface-active agent, adsorbs at this interface, creating a protective film whose characteristics are crucial for the macroscopic behavior of the emulsified system. fiveable.me Interfacial rheology measures the response of this two-dimensional film to applied stress or strain, providing insights into its strength and elasticity. anton-paar.com

Rheological PropertyDescriptionRelevance to Emulsion Stability
Interfacial Shear Viscosity A measure of the resistance of the interfacial film to shear flow.A higher interfacial viscosity indicates a stronger film that is more resistant to rupture, thus preventing droplet coalescence.
Interfacial Dilatational Elasticity A measure of the film's ability to resist changes in surface area.High elasticity helps the film withstand expansions and contractions without rupturing, which is crucial during emulsion processing and storage.
Bulk Shear Elasticity The ability of the entire emulsion to store deformational energy.Directly influenced by the interfacial elasticity; a higher value indicates a more structured and stable emulsion. arxiv.org
Dynamic Yield Stress The minimum stress required to initiate flow in the emulsion.A higher yield stress, contributed by a strong interfacial network, indicates better resistance to creaming and sedimentation. arxiv.org

Role of Steric and Electrostatic Repulsion in Emulsion Stabilization

Emulsifiers stabilize dispersed droplets by creating repulsive forces that counteract the attractive van der Waals forces, which would otherwise lead to flocculation and coalescence. kinampark.com The two primary mechanisms for this stabilization are electrostatic repulsion and steric repulsion. researchgate.net

Electrostatic repulsion arises from the formation of an electrical double layer around droplets when ionic emulsifiers are used. fiveable.me The charged head groups of the emulsifier attract a layer of counter-ions from the continuous phase, creating a repulsive force when two similarly charged droplets approach each other. fiveable.mekinampark.com However, this compound is a nonionic surfactant. alcpo.org.ly Because it does not carry a formal charge, it is unable to generate significant long-range electrostatic forces. alcpo.org.ly Therefore, electrostatic repulsion is not the primary mechanism by which it stabilizes emulsions.

Steric repulsion , also known as steric hindrance, is the dominant stabilization mechanism for nonionic emulsifiers like this compound. researchgate.net This mechanism relies on the physical barrier created by the emulsifier molecules adsorbed at the oil-water interface. semanticscholar.org The this compound molecule possesses a relatively bulky hydrophilic diglycerol head group and a hydrophobic isostearate tail. When adsorbed onto the surface of an emulsion droplet, these molecules form a dense layer. The hydrophilic head groups extend into the aqueous phase, creating a hydrated barrier that physically prevents two droplets from making direct contact. researchgate.net This repulsive force arises from the unfavorable thermodynamics of the polymer-like chains interpenetrating and compressing as the droplets get close. researchgate.net

Stabilization MechanismDescriptionRelevance to this compound
Electrostatic Repulsion Repulsive force generated by the interaction of electrical double layers around droplets. Primarily effective for ionic emulsifiers. fiveable.meNot a significant mechanism, as this compound is a nonionic compound. alcpo.org.ly
Steric Repulsion A physical barrier created by the adsorbed emulsifier molecules that prevents close approach of droplets. researchgate.netThe primary mechanism of stabilization. The bulky diglycerol head groups create a protective layer that hinders flocculation and coalescence. semanticscholar.org

Formation and Control of Advanced Supramolecular Structures

This compound, like many amphiphilic molecules, can self-assemble in the presence of a solvent (such as water or oil) into various ordered, supramolecular structures known as lyotropic liquid crystalline phases. acs.org The specific structure formed depends on factors like concentration, temperature, and the presence of other components. researchgate.net These self-aggregated systems are foundational for creating advanced nanostructured particles like liposomes and hexosomes. consensus.appresearchgate.net

Preparation of Hexosomes and Liposomes

Research has demonstrated that both hexosomes and liposomes can be prepared in a controlled manner by utilizing technical grade this compound. consensus.app Technical grade surfactants are typically mixtures of components with varying degrees of esterification. researchgate.net By separating these components, researchers can gain precise control over the self-assembly process. researchgate.net

Liposomes , which are spherical vesicles composed of one or more lipid bilayers surrounding an aqueous core, are typically formed from lamellar liquid crystalline phases. nih.govnih.gov Studies have shown that the monoester fraction of this compound, when mixed with water, forms a stable lamellar phase. researchgate.net This lamellar phase can then be dispersed in excess water to produce unilamellar vesicles, or liposomes. researchgate.net

Hexosomes are dispersed particles of a reverse hexagonal liquid crystalline (H₂) phase. researchgate.net The formation of this H₂ phase is critical for their preparation. While the monoester of this compound favors a lamellar structure, the addition of fractions with a higher degree of esterification (i.e., diesters and triesters) promotes a transition from the lamellar phase to the reverse hexagonal phase. consensus.appresearchgate.net This hexagonal phase, which consists of hexagonally packed cylindrical water channels, can then be dispersed, often with the help of a stabilizing polymer, to form hexosome nanoparticles. researchgate.net A simple method involves creating a nano-emulsion containing the this compound mixture and a solvent, followed by evaporation of the solvent to produce the final hexosome dispersion. researchgate.net

Phase Behavior and Structural Transformations of Self-Aggregated Systems

The ability to form different supramolecular structures is governed by the phase behavior of this compound. The molecular geometry of the surfactant, particularly the balance between its hydrophilic head and hydrophobic tail, dictates the type of liquid crystalline phase that is thermodynamically favored.

The purified monoester of this compound forms a thermotropic lamellar liquid crystalline phase in its neat state, which melts at around 40 °C. researchgate.netresearchgate.net In the presence of water, it also forms a lamellar (Lα) phase that remains stable even at high water contents. researchgate.net This behavior is characteristic of amphiphiles with a relatively balanced hydrophilic-lipophilic nature.

A key structural transformation is the transition from the lamellar phase to a reverse hexagonal (H₂) phase. This transition can be induced by adding amphiphiles with a higher degree of esterification to the monoester/water system. researchgate.net These higher-esterified molecules are more hydrophobic and act to increase the negative curvature of the interface, favoring the formation of the H₂ phase over the flat bilayers of the Lα phase. consensus.app This transition is a critical step in the controlled formation of hexosomes. researchgate.net

Conversely, the formation of a pure reverse hexagonal phase can be hindered by the presence of highly hydrophilic impurities, such as unreacted diglycerol, which can dehydrate the water channels of the hexagonal structure. researchgate.netresearchgate.net The table below summarizes the influence of different components on the phase behavior of this compound systems.

Component SystemPredominant Liquid Crystalline PhaseResulting Dispersed ParticleReference
Purified Diglycerol Monoisostearate in waterLamellar (Lα)Liposomes (Unilamellar Vesicles) researchgate.net
Technical Grade this compound in waterReverse Hexagonal (H₂)Hexosomes researchgate.net
Monoester + Higher Esterification Amphiphiles in waterReverse Hexagonal (H₂)Hexosomes consensus.appresearchgate.net
Monoester + Unreacted Diglycerol in waterHindered H₂ phase formation- researchgate.netresearchgate.net

Molecular Interactions of Diglycerol Isostearate with External Chemical and Biopolymeric Entities

Interactions with Water and Other Polyols

The diglycerol (B53887) moiety of diglycerol isostearate plays a crucial role in its interactions with water and other polyols. These interactions are primarily governed by hydrogen bonding, which influences the solvation of the surfactant and its aggregation behavior in solution.

In aqueous solutions, the diglycerol headgroup of this compound can act as both a hydrogen bond donor and acceptor, allowing it to integrate into the hydrogen-bonding network of water. Spectroscopic studies on analogous polyol-water systems, such as diglycerol-water solutions, reveal significant shifts in vibrational bands, indicating strong intermolecular interactions. For instance, attenuated total reflection infrared (ATR-IR) spectroscopy has shown that the OH stretching band in a 90 wt% diglycerol solution exhibits at least three distinct components, corresponding to water molecules with long, medium, and short hydrogen bonds. This suggests a complex and heterogeneous hydrogen-bonding environment around the polyol headgroup.

The presence of the diglycerol headgroup disrupts the native hydrogen-bonding structure of bulk water. Water molecules in the vicinity of the polyol are more ordered, forming a solvation shell. This ordering effect is a common feature of polyols and contributes to their humectant properties. The isostearate tail, being hydrophobic, induces a different kind of structuring in the surrounding water molecules, often referred to as "hydrophobic hydration," where water molecules form a cage-like structure around the nonpolar chain.

The interactions of this compound with the solvent microenvironment directly impact its aggregation behavior, such as micelle formation. In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), this compound molecules self-assemble into micelles to minimize the unfavorable contact between the hydrophobic isostearate tails and water. The diglycerol headgroups form the outer corona of the micelle, interacting with the bulk water, while the isostearate chains are sequestered in the micellar core.

The addition of other polyols, such as glycerol (B35011), to the aqueous phase can modify the solvent properties, which in turn affects the CMC and micelle size. Generally, the presence of polyols can increase the CMC of surfactants. This is attributed to the increased solvency of the bulk phase for the surfactant monomers and a potential decrease in the cohesive energy density of water, which reduces the hydrophobic driving force for micellization.

Interaction with Polymeric and Biopolymeric Systems at Interfaces

In many applications, this compound coexists with biopolymers like proteins and polysaccharides. The interactions at interfaces, such as oil-water or air-water interfaces, are of particular importance as they dictate the formation and stability of emulsions and foams.

At interfaces, a competitive adsorption process often occurs between this compound and biopolymers. Being a small amphiphilic molecule, this compound tends to diffuse and adsorb more rapidly to a freshly formed interface compared to larger biopolymers like proteins. Due to its higher surface activity, it can displace pre-adsorbed proteins from the interface. This displacement is driven by the reduction in interfacial tension.

Studies on similar systems have shown that low molecular weight nonionic surfactants can significantly reduce the surface concentration of proteins at an oil-water interface. For example, diglycerol esters of fatty acids have been reported to cause coalescence of oil droplets stabilized by milk proteins, a phenomenon attributed to the competitive displacement of the protein emulsifier from the droplet surface. The extent of this displacement depends on the relative concentrations of the surfactant and the biopolymer, their respective surface activities, and the nature of the interface.

The table below illustrates the general principle of competitive adsorption, showing the effect of a nonionic surfactant on the surface pressure of a protein solution.

Surfactant Concentration (M)Surface Pressure of Protein Solution (mN/m)Surface Pressure of Mixed System (mN/m)
015.215.2
1 x 10⁻⁶15.218.5
1 x 10⁻⁵15.225.1
1 x 10⁻⁴15.232.8

This is a representative data table illustrating the principle of competitive adsorption and is not specific to this compound.

The interactions between this compound and biopolymers can significantly modulate the rheological properties of the bulk phase and the interface. In systems containing a gelling biopolymer, such as certain proteins or polysaccharides, the presence of this compound can influence the gel strength and viscoelasticity.

Research on heat-set whey protein emulsion gels has indicated that the addition of low concentrations of diglycerol esters can lead to a decrease in the elastic modulus of the gel. This is likely due to the displacement of protein from the oil-water interface, which disrupts the formation of a continuous protein network throughout the emulsion. At higher surfactant concentrations, however, an increase in the storage and loss moduli has been observed, potentially due to depletion flocculation of the emulsion droplets prior to heating, which can reinforce the gel structure.

The following interactive table demonstrates the potential effect of a nonionic surfactant on the storage modulus (G') of a biopolymer gel.

Surfactant/Protein Molar RatioStorage Modulus (G') (Pa)
0120
485
1670
3295
64130

This is a representative data table illustrating the potential impact of a surfactant on the rheological properties of a biopolymer gel and is not specific to this compound.

This compound can interact with carbohydrate polymers, such as starches, primarily through the formation of inclusion complexes with the amylose component. The linear, helical structure of amylose provides a hydrophobic core that can accommodate the lipophilic isostearate tail of the surfactant. This interaction is analogous to the well-known complexation of monoglycerides with starch.

The formation of these complexes can have several consequences. It can retard the retrogradation of starch, which is the process of recrystallization of amylose and amylopectin upon cooling of cooked starch. This anti-staling effect is important in many food products. The complexation can be detected using techniques such as differential scanning calorimetry (DSC), which would show a characteristic endotherm corresponding to the melting of the amylose-surfactant complex.

While specific data for this compound is limited, studies on glycerol and other emulsifiers with starches show that the presence of the polyol can affect the water sorption properties of starch and that emulsifiers can form complexes with amylose, altering its thermal properties. The diglycerol headgroup of this compound would likely remain on the exterior of the amylose helix, interacting with the aqueous phase.

Interfacial Phenomena in Multi-component Systems

The effectiveness of this compound and related diglycerol esters in multi-component systems is influenced by its interactions with other surfactants, cosurfactants, and electrolytes present in the formulation. These interactions can be synergistic, leading to enhanced stability and modified interfacial characteristics.

Adsorption and Interfacial Tension Reduction

The primary interfacial phenomenon governed by this compound is its adsorption at the oil-water or air-water interface. This adsorption disrupts the cohesive energy between the molecules of the bulk phases, resulting in a decrease in interfacial or surface tension. Research on related diacylglycerol (DAG) compounds, which share structural similarities, shows they possess notable interfacial activity due to their amphiphilic nature. The interfacial tension of DAG is approximately half that of triacylglycerol (TAG), and when mixed, the interfacial tension decreases proportionally with the increasing concentration of DAG.

In systems containing other surfactants, diglycerol derivatives can modify the adsorption layer and affect surface tension. Studies on mixtures of potassium dodecanoate (C11COOK), a primary component of some soaps, and diglycerol derivatives demonstrate complex interactions at the air/water interface. Both the C11COOK and the diglycerol derivatives adsorb at the interface, and their intermolecular interactions influence the adsorption state and aggregation properties in the solution. For instance, the addition of a hydrophobic diglycerol derivative, 2GlyPO9, to a C11COOK solution leads to rapid adsorption at the air/water interface, causing a significant decrease in dynamic surface tension.

Table 1: Effect of Diglycerol Propoxy Derivative (2GlyPO9) on the Surface Tension of Potassium Dodecanoate (C11COOK) Solution

C11COOK Concentration (mmol dm⁻³) 2GlyPO9 Concentration (mmol dm⁻³) Static Surface Tension (mN/m)
14.5 0 ~25
14.5 5.0 ~22
14.5 10.0 ~21
14.5 15.0 ~20

This table is generated based on data interpreted from graphical representations in the cited research, showing that increasing the concentration of the diglycerol derivative further reduces the surface tension of the primary surfactant solution.

Emulsion Formation and Stabilization

The reduction in interfacial tension facilitates the formation of emulsions by reducing the energy required to disperse one liquid phase into another in the form of droplets. This compound and similar compounds like polyglyceryl-isostearate are utilized as emulsifiers to stabilize glycerin-in-oil emulsions. The stability of these emulsions is a critical factor, and it is influenced by the properties of the interfacial film formed by the emulsifier.

Research on diacylglycerol (DAG) indicates that it is more easily emulsified than triacylglycerol (TAG) and tends to form water-in-oil (w/o) emulsions. The presence of surface-active DAG crystals can benefit the emulsification and stabilization of water droplets, leading to smaller mean droplet sizes compared to emulsions without DAG. For instance, in one study, the mean droplet size of an emulsion containing DAG was 10.86 µm, compared to 13.73 µm in an emulsion with soybean oil alone under similar conditions. The addition of electrolytes, such as salt, can markedly increase the stability of DAG emulsions.

The interaction of diglycerol esters with other emulsifiers is crucial. Polyglycerol esters are often used in combination with other surfactants to achieve desired emulsion characteristics. For example, polyglyceryl polyricinoleate (PGPR), another polyglycerol ester, is known to form interfacial films with high viscoelastic modulus, which contributes to emulsion stability by resisting droplet coalescence. While not directly this compound, this highlights the functional role of the polyglycerol head group in creating stable interfacial layers. The structure and mechanical properties of these adsorbed layers are key determinants of the stability of oil droplets and air bubbles in colloidal systems.

Table 2: Influence of Diacylglycerol (DAG) on Emulsion Droplet Size

Emulsion Oil Phase Mg²⁺ Concentration (M) Mean Droplet Size (µm)
Soybean Oil (SO) 0.1 13.73 ± 0.15
DAG-Soybean Oil (DAG-SO) 0.1 10.86 ± 0.30

Data from a study on W/O/W emulsions, indicating that the presence of DAG results in smaller emulsion droplets, suggesting better emulsification.

In multi-component food systems, biopolymers such as proteins and polysaccharides also adsorb at interfaces and can interact with small-molecule surfactants like this compound. These interactions can lead to the formation of complex interfacial layers with unique rheological properties, further influencing the stability and texture of the final product. The nature of these interactions depends on factors like pH, ionic strength, and the specific chemical structures of the biopolymer and the surfactant.

Environmental Chemistry and Biotransformation of Diglycerol Isostearate

Microbial Degradation Pathways of Glycerol (B35011) Esters and Fatty Acids

The biodegradation of Diglycerol (B53887) Isostearate is initiated by the enzymatic hydrolysis of the ester bond, which is a common and readily cleaved linkage in biological systems. frontiersin.org This initial step releases the diglycerol and isostearic acid moieties, which then enter separate degradation pathways.

The isostearic acid component, a branched-chain fatty acid, is known to be biodegradable. openjournalsnigeria.org.ng Studies have shown that various microorganisms, particularly those from the Pseudomonas genus, are capable of metabolizing saturated branched-chain fatty acids. openjournalsnigeria.org.ng The degradation process for these fatty acids typically proceeds through β-oxidation, a metabolic pathway that sequentially shortens the fatty acid chain. mdpi.com However, the methyl branching in isostearic acid can influence the degradation pathway, potentially leading to the formation of new linear and/or shorter branched-chain fatty acids as intermediate products before complete mineralization to carbon dioxide and water. openjournalsnigeria.org.ng Research on the microbial degradation of isostearic acid has identified the formation of C10, C12, C14, and C16 fatty acids as metabolites. openjournalsnigeria.org.ng

The diglycerol moiety, which consists of two glycerol units linked by an ether bond, is also subject to microbial degradation. Glycerol itself is a readily biodegradable substance, utilized by a wide range of microorganisms as a carbon and energy source. nih.govaidic.it Bacteria capable of metabolizing glycerol have been isolated from soil and include species such as Klebsiella pneumoniae and Enterobacter aerogenes. nih.govresearchgate.net The degradation of the diglycerol component would likely involve the cleavage of the ether linkage. While direct studies on the microbial cleavage of the diglycerol ether bond in environmental settings are limited, research on the biodegradation of other ether-containing compounds, such as those found in lignin, demonstrates that various soil fungi and bacteria possess enzymes, like β-etherases, capable of breaking down such linkages. researchgate.netnih.gov It is plausible that similar enzymatic processes are involved in the breakdown of the diglycerol backbone into glycerol monomers, which are then readily metabolized.

Factors Influencing Biodegradation Kinetics and Intermediate Product Formation

The rate and extent of Diglycerol Isostearate biodegradation are influenced by a variety of environmental factors that affect microbial activity and the bioavailability of the compound.

Temperature: Temperature plays a crucial role in microbial metabolism and, consequently, in the rate of biodegradation. Generally, higher temperatures, within the optimal range for the degrading microorganisms, lead to faster degradation rates. openjournalsnigeria.org.ng Conversely, lower temperatures can significantly slow down the process and may lead to increased inhibition by the surfactant. cdc.gov

pH: The pH of the environment affects both the microbial populations and the activity of the enzymes involved in biodegradation. Most bacteria involved in the degradation of organic compounds thrive in a pH range of 6.5 to 7.5. openjournalsnigeria.org.ng Extreme pH values can inhibit microbial growth and enzymatic function, thereby reducing the rate of degradation. nih.gov

Microbial Populations: The presence of a diverse and adapted microbial community is essential for the efficient breakdown of this compound. The specific strains of bacteria and fungi present in the soil or aquatic environment will determine the enzymatic capabilities available for cleaving the ester and ether bonds and for metabolizing the resulting fatty acid and glycerol components.

Bioavailability: As a surfactant, this compound's bioavailability can be complex. While its surface-active properties can increase the dispersion of other organic compounds, at high concentrations, it can form micelles that may sequester the compound, making it less available to microorganisms. nih.gov The sorption of the surfactant to soil organic matter or sediment can also reduce its bioavailability. mdpi.com

The formation of intermediate products during biodegradation is also influenced by these factors. For instance, under conditions that are not optimal for complete mineralization, intermediate metabolites, such as shorter-chain fatty acids from the degradation of isostearic acid, may accumulate temporarily. openjournalsnigeria.org.ng

Factors Affecting Biodegradation of Non-ionic Surfactants and Their Components
FactorEffect on Biodegradation RateInfluence on Intermediate Product FormationReferences
TemperatureIncreases with temperature up to an optimum, then decreases. Lower temperatures can increase inhibition.May lead to accumulation of intermediates at suboptimal temperatures. openjournalsnigeria.org.ngcdc.gov
pHOptimal rates typically occur in the neutral pH range (6.5-7.5). Extreme pH can be inhibitory.Suboptimal pH can slow down enzymatic steps, potentially leading to the buildup of intermediates. openjournalsnigeria.org.ngnih.gov
Microbial CommunityA diverse and adapted microbial population enhances degradation.The specific metabolic pathways of the present microbes determine the types of intermediates formed. nih.govaidic.it
Concentration/BioavailabilityHigher concentrations can be inhibitory. Micelle formation and sorption can reduce bioavailability.High concentrations may lead to incomplete degradation and the persistence of intermediates. nih.govmdpi.com

Assessment of Environmental Fate in Various Ecosystems (e.g., aquatic, soil)

The environmental fate of this compound is determined by its transport, partitioning, and transformation in different environmental compartments.

Soil Ecosystems: When introduced to soil, this compound is likely to be readily adsorbed by soil organic matter, which will limit its mobility. nih.gov The extent of adsorption will depend on the organic carbon content of the soil. mdpi.com The primary fate process in soil is expected to be biodegradation by soil microorganisms. aidic.it The rate of degradation will be influenced by soil moisture, temperature, pH, and the indigenous microbial population. frontiersin.org Given that both glycerol and isostearic acid are known to be biodegradable, significant mineralization of this compound in soil environments is anticipated over time. openjournalsnigeria.org.ngnih.gov The potential for leaching to groundwater is considered low due to its expected strong adsorption to soil particles. nih.gov

Environmental Fate of Ester-Based Surfactants in Different Ecosystems
EcosystemKey Fate ProcessesExpected MobilityExpected PersistenceReferences
Aquatic (Water Column)Biodegradation (aerobic), Adsorption to suspended solidsModerate, influenced by water currents and partitioningLow to moderate, dependent on conditions epa.govresearchgate.net
Aquatic (Sediment)Biodegradation (aerobic and anaerobic), SorptionLowPotentially higher than in the water column due to sorption and potential for anaerobic conditions mdpi.com
SoilBiodegradation, Adsorption to soil organic matterLowLow to moderate, dependent on soil conditions frontiersin.orgaidic.itnih.gov

Computational Chemistry and Molecular Modeling of Diglycerol Isostearate Systems

Molecular Dynamics Simulations of Self-Assembly and Interfacial Adsorption

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. princeton.edu For surfactants like diglycerol (B53887) isostearate, MD simulations are particularly valuable for elucidating the mechanisms of self-assembly into larger structures, such as micelles or vesicles, and their behavior at interfaces (e.g., oil-water or air-water). nih.govnorthwestern.edu

The process involves building a simulation box containing the molecules of interest (diglycerol isostearate, water, oil, etc.) and solving Newton's equations of motion for this system. The forces between molecules are described by a force field, which is a set of parameters that define the potential energy of the system.

Detailed Research Findings: MD simulations can reveal detailed information about the self-assembly process. researchgate.net For instance, simulations can track the aggregation of individual this compound molecules from a random distribution in a solvent to form stable micellar structures. Key parameters that can be extracted from these simulations include:

Critical Micelle Concentration (CMC): The concentration at which micelles begin to form.

Micelle Size and Shape: The number of molecules in a micelle (aggregation number) and its geometry (e.g., spherical, cylindrical). nih.gov

Interfacial Adsorption: The orientation and packing of this compound molecules at an oil-water interface, which is crucial for their emulsifying properties. mdpi.com

Simulations of related diglycerol derivatives have shown that the molecular architecture significantly influences aggregation behavior. acs.orgnih.gov For example, the degree of branching in the isostearate chain and the structure of the diglycerol headgroup can affect how tightly the molecules pack, thereby altering micelle shape and stability. nih.gov MD studies can quantify these effects by calculating parameters like the surface area per headgroup. acs.org

Simulation ParameterInformation Gained for this compoundTypical Simulation Technique
System Energy Stability of self-assembled structures (e.g., micelles vs. lamellar phases).All-Atom or Coarse-Grained MD
Radial Distribution Function Packing and organization of molecules within an aggregate and at interfaces.MD Trajectory Analysis
Order Parameters Orientation of the isostearate tail and diglycerol headgroup at an interface.MD Trajectory Analysis
Free Energy of Adsorption The energetic favorability of the surfactant moving from the bulk solution to an interface. princeton.eduUmbrella Sampling, Metadynamics princeton.edu

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and energy of molecules. scienceopen.com These methods provide a highly detailed view of molecular properties that are not accessible through classical methods like MD.

Detailed Research Findings: A typical workflow for conformational analysis involves:

Geometry Optimization: Calculating the lowest energy geometry for various potential conformers. nii.ac.jp

Frequency Calculations: Confirming that the optimized structures are true energy minima and obtaining thermodynamic data like free energies.

Population Analysis: Determining the relative abundance of each conformer at a given temperature using the Boltzmann distribution. nii.ac.jp

Reactivity prediction is another key application of QC calculations. rsc.org By analyzing the electronic properties of this compound, one can predict sites susceptible to chemical reaction, such as ester hydrolysis. Descriptors derived from QC calculations, like electrostatic potential maps and frontier molecular orbital (HOMO/LUMO) energies, highlight electron-rich and electron-poor regions of the molecule, offering insights into its chemical stability and potential reaction pathways. mdpi.comnqcc.ac.uk

Quantum Chemical MethodApplication to this compoundKey Output
Density Functional Theory (DFT) Geometry optimization, energy calculations for conformational analysis. nii.ac.jpOptimized molecular structures, relative energies of conformers.
Hartree-Fock (HF) Initial, less computationally expensive analysis of electronic structure.Molecular orbitals, electronic energies.
Møller–Plesset Perturbation Theory (MP2) Higher accuracy energy calculations for refining conformer stability. nii.ac.jpMore accurate correlation energies.
Time-Dependent DFT (TD-DFT) Prediction of spectroscopic properties (e.g., UV-Vis spectra).Electronic excitation energies.

Predictive Modeling of Aggregation Phenomena and Micellar Properties

Predictive modeling combines theoretical principles with computational algorithms to forecast the behavior of systems under various conditions. For this compound, this involves developing models to predict how it will aggregate in different solvents and what the properties of the resulting micelles will be. nih.gov

While MD simulations can directly model aggregation, they can be computationally expensive. Therefore, other modeling techniques are often employed. For example, thermodynamic models can predict the CMC and micelle size based on the balance of forces driving aggregation: the hydrophobic effect that pushes the isostearate tails away from water and the repulsive forces between the hydrophilic diglycerol headgroups.

Detailed Research Findings: Studies on similar surfactants like diglycerol monolaurate have shown that the type of nonpolar solvent significantly impacts aggregation behavior. researchgate.net Predictive models can capture these effects by adjusting parameters related to solvent-surfactant interactions. The length of the solvent's hydrocarbon chain, for instance, can alter the geometry of the micelles formed by diglycerol esters. researchgate.net The addition of other substances, such as diglycerol derivatives, can perturb and even disrupt micellar structures, an effect that can be modeled by considering the cohesive energy of the mixed system. acs.orgnih.gov

Modeling ApproachPredicted PropertyKey Input Parameters
Thermodynamic Models of Micellization Critical Micelle Concentration (CMC), Aggregation Number.Surfactant geometry, temperature, solvent properties.
Coarse-Grained (CG) Simulations Mesoscale structures (e.g., micelle shape, phase behavior).Simplified molecular representations, interaction potentials.
Dissipative Particle Dynamics (DPD) Self-assembly pathways and large-scale morphologies. nih.govresearchgate.netCoarse-grained particle interactions.
Small-Angle X-ray Scattering (SAXS) Data Fitting Micelle shape and internal structure. nih.govExperimental scattering data, geometric models (e.g., spheres, cylinders). nih.gov

In Silico Approaches for Structure-Behavior Relationship Studies

In silico approaches encompass a wide range of computational methods used to study structure-behavior relationships. For this compound, this means computationally linking its molecular structure to its functional properties, such as emulsification efficiency, viscosity modification, and interaction with other components in a formulation.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent examples. These statistical models correlate variations in molecular structure (represented by numerical descriptors) with changes in a specific activity or property.

Detailed Research Findings: To build a QSAR/QSPR model for a series of diglycerol esters, one would first calculate a variety of molecular descriptors for each compound. These can include:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume). nih.gov

Quantum chemical descriptors: Electron affinity, ionization potential, dipole moment.

A statistical method, such as multiple linear regression or machine learning, is then used to create a mathematical equation linking a selection of these descriptors to the property of interest (e.g., interfacial tension reduction). While specific QSAR models for this compound are not widely published, the methodology has been successfully applied to countless other chemical systems. nih.gov Such models could be used to predict the properties of new, unsynthesized diglycerol esters, accelerating the design of molecules with optimized performance characteristics.

In Silico TechniqueObjectiveExample Application for this compound
QSAR/QSPR Predict properties of new molecules based on structure.Predicting the emulsifying power of different diglycerol esters.
Molecular Docking Predict the binding orientation and affinity of a small molecule to a larger one.Simulating the interaction of this compound with an active ingredient in a formulation.
Homology Modeling Construct a 3D model of a protein based on a known template.(Not directly applicable to the small molecule itself, but to its biological targets if any).
Pharmacophore Modeling Identify the essential 3D features responsible for a molecule's activity.Defining the structural requirements for effective interfacial packing.

Future Research Directions and Emerging Paradigms in Diglycerol Isostearate Chemistry

Development of Novel Diglycerol (B53887) Isostearate Architectures for Tailored Interfacial Functionality

Future research will likely concentrate on the precise engineering of diglycerol isostearate molecules to achieve bespoke interfacial properties. This involves moving beyond simple mono- or di-esters to more complex and functionalized architectures.

One promising avenue is the synthesis of stimuli-responsive this compound derivatives. These molecules could undergo conformational changes in response to external triggers such as pH, temperature, or light, thereby enabling dynamic control over emulsion stability or interfacial tension. For instance, incorporating pH-sensitive moieties could lead to emulsions that are stable at a certain pH but break down when the pH changes, offering potential for targeted delivery systems.

Another key area is the exploration of the liquid crystalline phases formed by different this compound isomers and their mixtures. Research has shown that the deconstruction of technical grade this compound into its constituent fractions, such as the monoester and higher esterification degree amphiphiles, allows for the controlled formation of various liquid crystalline structures like lamellar and reverse hexagonal phases. researchgate.net The deliberate blending of these fractions can be used to fine-tune the phase behavior and, consequently, the interfacial properties. For example, the addition of higher esterification degree amphiphiles to the monoester can induce a transition from a lamellar to a reverse hexagonal phase, which can be harnessed to create nanostructures like unilamellar vesicles and hexosomes. researchgate.net

Further investigation into the impact of the isostearate chain's branching and the diglycerol headgroup's isomeric structure on self-assembly and interfacial film properties will be crucial. Small-angle X-ray scattering (SAXS) studies on diglycerol polyisostearate have revealed that the number of isostearate chains per molecule significantly influences micellar size and shape in nonpolar solvents. nih.gov This fundamental understanding will enable the design of molecules with optimized packing parameters for specific applications, such as the stabilization of novel emulsion types or the creation of highly stable foams. researchgate.net

Table 1: Influence of this compound Architecture on Micellar Properties in Hexadecane

Number of Isostearate Chains (n)Resulting Micelle GeometryKey Influencing FactorReference
Increasing n (from 2 to 4)Decreased micelle size, transition from prolate to sphericalIncreased volume of the lipophilic part nih.gov

Integration of this compound into Advanced Hybrid Materials and Nanostructures

The unique amphiphilic nature of this compound makes it an excellent candidate for integration into a variety of advanced hybrid materials and nanostructures. Future research will likely explore its role as a structure-directing agent, a stabilizer, or a functional component in these complex systems.

Furthermore, the incorporation of this compound into inorganic-organic hybrid materials is a promising research direction. For instance, it could be used to functionalize the surface of silica (B1680970) or metal oxide nanoparticles, rendering them dispersible in either aqueous or oil-based media. mdpi.comchalcogen.roresearchgate.netresearchgate.net This could lead to novel composite materials for use in cosmetics, coatings, or catalysis. In cosmetic formulations, for example, silica nanoparticles are used for their texturizing and absorbent properties, and their efficacy could be enhanced by surface modification with this compound to improve their compatibility with the skin and other formulation ingredients. mdpi.comresearchgate.net

The development of stimuli-responsive hydrogels is another emerging paradigm where this compound could play a role. researchgate.netsemanticscholar.orgnih.govmdpi.comnih.gov By incorporating this compound into the polymer network of a hydrogel, it may be possible to create materials that exhibit controlled swelling and release of active ingredients in response to environmental changes. researchgate.netsemanticscholar.org

Expansion of Sustainable Synthesis Routes and Lifecycle Assessment Methodologies

In line with the growing emphasis on green chemistry, a major focus of future research will be the development of more sustainable methods for the synthesis of this compound. This includes the use of renewable feedstocks and environmentally benign catalytic processes.

Glycerol (B35011), a primary raw material for diglycerol, is abundantly available as a byproduct of biodiesel production, making it a key renewable feedstock. nih.gov Research into more efficient and selective methods for the dimerization of glycerol to diglycerol is ongoing. google.com Similarly, isostearic acid can be derived from renewable plant-based sources.

Enzymatic synthesis, utilizing lipases as catalysts, presents a sustainable alternative to traditional chemical esterification. acs.orgnih.govmedcraveonline.combtbuspxb.comresearchgate.netresearchgate.net This approach offers several advantages, including milder reaction conditions, higher selectivity (leading to fewer byproducts), and the elimination of harsh chemical catalysts and subsequent neutralization steps. acs.orgmedcraveonline.com Optimizing enzymatic processes for the synthesis of this compound, including enzyme immobilization for reusability, will be a key research focus. medcraveonline.comresearchgate.net

Table 2: Comparison of Synthesis Methods for Polyglycerol Fatty Acid Esters

Synthesis MethodTypical ConditionsAdvantagesDisadvantagesReference
Chemical SynthesisHigh temperatures (160–230 °C), reduced pressure, acid/alkaline catalystsEstablished industrial processHarsh conditions, catalyst neutralization required, less selective acs.org
Enzymatic SynthesisMilder temperatures (e.g., 80 °C), solvent-free systems, lipase (B570770) catalystMilder conditions, high selectivity, no neutralization step, recyclable catalystPotentially slower reaction rates, cost of enzyme acs.orgnih.gov

Beyond synthesis, a comprehensive understanding of the environmental impact of this compound throughout its entire lifecycle is crucial. Future research will need to focus on conducting detailed Lifecycle Assessments (LCAs). While specific LCA data for this compound is not yet widely available, methodologies for assessing related polyol esters can be adapted. These assessments will evaluate the environmental footprint from cradle-to-gate, encompassing raw material extraction, chemical processing, energy consumption, and waste generation. Such studies will be instrumental in identifying hotspots in the production process and guiding the development of more sustainable practices.

Application of Advanced In-Situ and Operando Characterization Techniques for Dynamic Systems

To gain a deeper understanding of the mechanisms by which this compound functions in complex systems, the application of advanced in-situ and operando characterization techniques will be indispensable. These methods allow for the real-time observation of molecular and structural changes as they occur under dynamic conditions.

Small-Angle X-ray Scattering (SAXS) is a powerful tool for probing the nanostructure of this compound self-assemblies, such as micelles and liquid crystalline phases. nih.govnih.govdesy.deku.dkrsc.org Future research will increasingly employ time-resolved SAXS to monitor the dynamic transitions between these phases in response to changes in temperature, concentration, or the presence of other molecules. nih.govku.dk This can provide critical insights into the formation and breakdown of emulsions and foams.

Neutron scattering techniques, including Small-Angle Neutron Scattering (SANS) and Neutron Spin Echo (NSE), offer complementary information to SAXS. nih.govnih.govresearchgate.net By utilizing isotopic substitution (e.g., replacing hydrogen with deuterium), neutron scattering can selectively highlight different components within a complex system, providing detailed information on the structure and dynamics of interfacial layers and the hydration of the diglycerol headgroups. nih.govnih.govresearchgate.net

Advanced imaging techniques, such as cryo-transmission electron microscopy (cryo-TEM), will continue to be vital for visualizing the morphology of nanostructures formed by this compound. researchgate.net In addition, the development of in-situ atomic force microscopy (AFM) and other scanning probe techniques could enable the direct observation of this compound molecules at interfaces, providing unprecedented detail on their arrangement and interactions.

The combination of these advanced characterization techniques with computational modeling and simulation will be a powerful paradigm for predicting and understanding the behavior of this compound in a wide range of applications, from personal care products to advanced materials.

Q & A

Basic Research Questions

Q. What established synthesis methods are used to produce diglycerol isostearate, and how do reaction conditions influence isomer distribution?

  • Methodological Answer : this compound is synthesized via esterification of diglycerol (produced through glycerol etherification) with isostearic acid. Catalytic etherification under microwave irradiation significantly improves reaction efficiency compared to conventional heating, reducing side reactions and energy consumption . Isomer distribution (linear, branched, or cyclic) depends on reaction parameters such as temperature, catalyst type (homogeneous vs. heterogeneous acid/base catalysts), and molar ratios. For example, basic catalysts favor linear isomers, while acidic conditions promote branching .

Q. What analytical techniques are critical for characterizing this compound's structural isomers and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for identifying ester linkages and branching patterns. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with derivatization separates isomers, while dynamic light scattering (DLS) assesses colloidal stability in formulations . Purity is validated via titration of unreacted fatty acids or glycerol residues.

Q. How can researchers assess the stability of this compound under varying environmental conditions?

  • Methodological Answer : Accelerated stability testing under controlled temperature (e.g., 40°C–60°C), humidity (75% RH), and light exposure (UV/visible) identifies degradation pathways. Fourier-Transform Infrared Spectroscopy (FTIR) monitors ester bond hydrolysis, while thermogravimetric analysis (TGA) evaluates thermal decomposition. Compatibility with oxidizers is tested via oxygen radical absorbance capacity (ORAC) assays due to risks of CO/CO₂ release under oxidative stress .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize this compound synthesis for high yield and specific isomer ratios?

  • Methodological Answer : Response Surface Methodology (RSM) with central composite designs systematically evaluates variables (e.g., catalyst concentration, microwave power, reaction time). For instance, a 3² factorial design can model interactions between temperature (X₁: 80°C–120°C) and molar ratio (X₂: 1:1–1:3 glycerol:isostearic acid). ANOVA identifies significant factors, while Pareto charts prioritize optimization targets (e.g., maximizing yield >85% or branching index <10%) .

Q. What role do structural variations (branched vs. linear isomers) play in this compound's physicochemical properties and functionality?

  • Methodological Answer : Branched isomers exhibit lower Hydrophilic-Lipophilic Balance (HLB) values (e.g., 4.7 for polyglyceryl-2 isostearate vs. 13.7 for polyglyceryl-10 isostearate), impacting emulsification efficiency and solubility in oil phases. Differential Scanning Calorimetry (DSC) reveals branched isomers have reduced crystallinity, enhancing compatibility with hydrophobic matrices in cosmetic formulations. Molecular dynamics simulations further predict interfacial behavior in emulsions .

Q. How do intermolecular interactions between this compound and other surfactants affect colloidal system performance?

  • Methodological Answer : Co-surfactant systems (e.g., sorbitan esters or PEG derivatives) are analyzed via phase diagrams to map micelle/nanoemulsion regions. Zeta potential measurements and cryo-TEM assess stability against coalescence. Synergistic effects are quantified using the Hydrophilic-Lipophilic Deviation (HLD) equation, where negative values indicate enhanced stability in oil-in-water systems. Confocal microscopy tracks real-time droplet interactions .

Q. What strategies resolve contradictions in reported toxicity data for this compound in biomedical applications?

  • Methodological Answer : Discrepancies arise from varying impurity profiles (e.g., residual catalysts or oligomers). Researchers should employ standardized in vitro assays (e.g., OECD 429 for skin sensitization) with purified isomers. Comparative cytotoxicity studies (MTT assay on HaCaT keratinocytes) and genotoxicity tests (Ames assay) isolate structure-activity relationships. Meta-analyses of existing data must control for synthesis protocols and purity thresholds (≥95%) .

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